二异丙基氯代磷酸酯

描述

Synthesis Analysis

Diisopropyl chlorophosphate synthesis involves nucleophilic substitution reactions with anilines in acetonitrile, indicating a concentration-dependent process that suggests a concerted mechanism with predominant backside nucleophilic attack based on the observed deuterium kinetic isotope effects (Hoque & Lee, 2011).

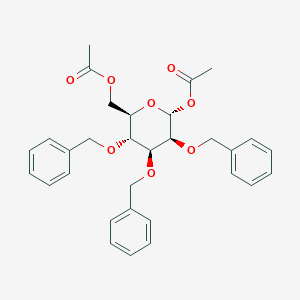

Molecular Structure Analysis

The molecular structure of related compounds, such as diisopropyl genistein-7-yl phosphate, has been determined through IR, NMR, HR MS, and X-ray single-crystal diffraction, showing significant intramolecular and intermolecular hydrogen bonding as well as π-π stacking interaction (Chen Xiao, 2010).

Chemical Reactions and Properties

Chemical reactions involving diisopropyl chlorophosphate demonstrate its ability to undergo an elimination reaction, forming propene and a framework bound isopropyl phosphorofluoridate ion, showcasing its reactivity and interaction with water and zeolites (Kanyi et al., 2009).

Physical Properties Analysis

The synthesis and storage stability of diisopropylfluorophosphate, a related compound, highlight the importance of storage conditions to prevent degradation, which is relevant for maintaining the integrity of diisopropyl chlorophosphate (Heiss et al., 2016).

Chemical Properties Analysis

The nucleophilic chemical reactions of diisopropyl phosphorofluoridate with zeolites reveal its interaction with water and the formation of isopropanol and isopropyl hydrogen phosphate, highlighting its chemical behavior and the effect of environmental factors on its reactivity (Kanyi et al., 2009).

科学研究应用

蛋白水解活性抑制: 发现二异丙基氟代磷酸酯抑制了链霉菌 albus 酶中的蛋白水解活性。这导致一系列 A 组链球菌细胞壁多糖具有相似的免疫决定簇,但在结合的黏肽含量上有所不同 (Schmidt,1965)。

补体活性抑制: 另一项研究表明,二异丙基氟代磷酸酯 (DFP) 在致敏细胞存在的情况下抑制豚鼠补体的溶血活性,影响第一组分 C′1 (Becker,1956)。

环境污染问题: 一项研究强调,二异丙基氟代磷酸酯 (DFP) 能够在常见的 96 孔板斑马鱼幼虫暴露方法中交叉污染孔。这一发现对于评估挥发性和半挥发性物质毒性的实验设计具有重要意义 (Mundy、Mendieta 和 Lein,2021)。

诱变性和安全处置: 发现二异丙基氟代磷酸酯 (DFP) 在缓冲液、水和 DMF 溶液中可以安全降解,且没有诱变作用,使其成为有毒酶抑制剂处置的可行选择 (Lunn & Sansone,1994)。

化学治疗潜力: 二异丙基(二异丙氧基膦酰甲基磺酰甲基)膦酸酯因其准 gauche 构象和潜在的化学治疗作用而受到关注 (Wong、Olmstead 和 Gervay-Hague,2007)。

有机磷酸酯的检测: 一项研究表明,合成的低分子量荧光探针 (LMFP) 显示出有机磷酸酯检测的前景,对二异丙基氯代磷酸酯的检测限为 1.1 ppm (Mia、Cragg 和 Wallace,2021)。

逆转有机磷中毒中的对映选择性: 设计的对映选择性逆转且对有机磷神经毒剂活性增强的二异丙基氟代磷酸酶突变体对个人去污和有机磷中毒应用具有重要意义 (Melzer 等,2009)。

对依赖于驱动蛋白的微管运动性的影响: 发现像毒死蜱、毒死蜱氧代物和二异丙基氟代磷酸酯这样的有机磷酸酯会破坏依赖于驱动蛋白的微管运动性,可能影响真核细胞中的轴突转运 (Gearhart 等,2007)。

作用机制

Action Environment

The action, efficacy, and stability of DICP can be influenced by various environmental factors. For instance, DICP is known to be hygroscopic and sensitive to moisture , suggesting that its stability and activity may be affected by humidity and other moisture-related factors. Furthermore, the compound’s solubility in different solvents may influence its distribution and availability in different environments.

安全和危害

属性

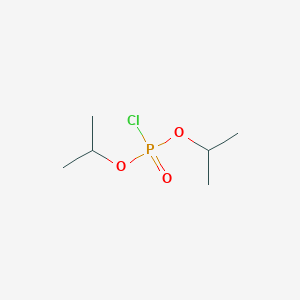

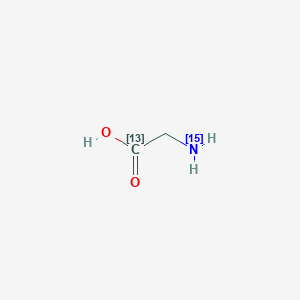

IUPAC Name |

2-[chloro(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFGWNUUDBGEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180423 | |

| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl chlorophosphate | |

CAS RN |

2574-25-6 | |

| Record name | Bis(1-methylethyl) phosphorochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorochloridic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl Phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for diisopropyl chlorophosphate with anilines?

A1: Diisopropyl chlorophosphate (DIPCP) reacts with anilines through a concerted mechanism primarily involving a backside nucleophilic attack. This conclusion is drawn from kinetic studies that show an inverse secondary deuterium kinetic isotope effect (DKIE). Essentially, the reaction rate is slightly faster when deuterium replaces hydrogen in the aniline, suggesting a transition state where the C-H(D) bond is becoming less constrained. [, ]

Q2: Why is the anilinolysis of diisopropyl chlorophosphate considered "slow"?

A2: Research has shown that the reaction rate of diisopropyl chlorophosphate with anilines is slower than would be expected based solely on conventional stereoelectronic effects. [, ] While the exact reasons for this slow reaction rate haven't been fully elucidated in the provided research, it suggests that other factors, such as steric hindrance around the phosphorus center due to the isopropyl groups, might play a significant role in slowing down the nucleophilic attack.

Q3: How does the structure of the aniline affect its reaction with diisopropyl chlorophosphate?

A3: While the provided research doesn't delve deep into structure-activity relationships, it does indicate that the substituent on the aniline influences the reaction. The magnitude of the inverse secondary DKIE is highest when the aniline substituent (X) is hydrogen. [, ] This implies that electron-donating or withdrawing nature of the substituent on the aniline ring likely affects the electron density at the reaction center (nitrogen of aniline), thereby influencing the reaction rate with diisopropyl chlorophosphate.

Q4: Is there a relationship between the cholinesterase inhibiting activity of diisopropyl chlorophosphate and its toxicity?

A4: Yes, research suggests a correlation between the ability of diisopropyl chlorophosphate to inhibit cholinesterase and its toxicity. A study found that the logarithm of the lethal dose (LD50) for diisopropyl chlorophosphate in mice was directly proportional to the logarithm of the concentration required to inhibit 50% of cholinesterase activity in vitro. [] This suggests that cholinesterase inhibition is a key mechanism for the toxic effects of diisopropyl chlorophosphate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![p-Ethylcalix[7]arene](/img/structure/B43631.png)